molecular formula C9H8FIO3 B14758214 3-Ethoxy-2-fluoro-5-iodobenzoic acid

3-Ethoxy-2-fluoro-5-iodobenzoic acid

Katalognummer: B14758214
Molekulargewicht: 310.06 g/mol
InChI-Schlüssel: UWRSPHAZHUYKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C9H8FIO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and iodo substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 3-ethoxybenzoic acid to introduce the iodine atom at the 5-position. This is followed by fluorination at the 2-position using a fluorinating agent such as Selectfluor. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-ethoxy-2-fluoro-5-azidobenzoic acid, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-ethoxy-2-fluoro-5-phenylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-fluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2-fluoro-5-iodobenzoic acid depends on its specific application In chemical reactions, the presence of the ethoxy, fluoro, and iodo substituents influences its reactivity and interaction with other molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-iodobenzoic acid: Similar in structure but lacks the ethoxy group.

    3-Ethoxybenzoic acid: Lacks the fluoro and iodo substituents.

    2-Fluoro-3-iodobenzoic acid: Similar but with different positions of the substituents.

Uniqueness

3-Ethoxy-2-fluoro-5-iodobenzoic acid is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H8FIO3

Molekulargewicht

310.06 g/mol

IUPAC-Name

3-ethoxy-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C9H8FIO3/c1-2-14-7-4-5(11)3-6(8(7)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

UWRSPHAZHUYKGQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1F)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.